2-Hydroxy-2-methylcyclohexan-1-one
Overview
Description
2-Hydroxy-2-methylcyclohexan-1-one, also known as HMCH, is a cyclic ketone . It has a CAS number of 3476-78-6 and a molecular weight of 128.17 . It is commonly used as a flavoring agent in food industries.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H12O2/c1-7(9)5-3-2-4-6(7)8/h9H,2-5H2,1H3 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Scientific Research Applications
Conformational Studies
Raman spectrum investigations of related cyclohexane derivatives, such as cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, offer insight into the conformations of these compounds. Studies in this area focus on the understanding of conversion isomers and the predominance of specific conformations (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Pharmaceutical Research
In the realm of pharmaceutical research, the synthesis and activity of metabolites of related compounds, like ciglitazone, have been studied. These studies explore the potent antidiabetic activity of certain metabolites, providing insights into the development of new antidiabetic agents (Sohda, Meguro, & Kawamatsu, 1984).
Muscarinic Receptor Research
The inhibition of muscarinic receptor subtypes by stereoisomers related to rociverine, a compound structurally akin to 2-Hydroxy-2-methylcyclohexan-1-one, is another area of study. This research helps in understanding how stereochemical modifications affect the affinity of compounds for muscarinic receptors, which is crucial in the development of antimuscarinic drugs (Barbier et al., 1995).
Catalysis and Chemical Transformations
The role of acidic solid catalysts in the hydrochlorination of olefins, such as 1-methylcyclohexene, demonstrates the importance of specific catalytic processes. This research has implications in various chemical synthesis processes, emphasizing the efficiency and selectivity achieved by using specific catalysts (Delaude & Laszlo, 1991).
Stereochemistry and Synthesis Techniques
The synthesis of both enantiomers of α-hydroxy ketones, including 2-Hydroxy-2,6,6-trimethylcyclohexanone, through biocatalytic reduction and chemical oxidation highlights advancements in stereochemistry and synthesis techniques. Such studies are essential in producing specific enantiomers of compounds for research and industrial applications (Negi, Subbaraju, Manhas, & Bose, 1993).
Radiolytic Oxidation Studies
Investigations into the radiolytic oxidation of compounds like p-Cresol leading to products like 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one provide insights into the chemical transformations under radiation. Such studies are important in understanding the behavior of organic compounds under radiolytic conditions (Schuler et al., 2002).
Allergenic Hydroperoxides Interaction
Research on allergenic hydroperoxides, such as the synthesis and study of 1-(1-Hydroperoxy-1-methylethyl)cyclohexene, sheds light on the interaction of these compounds with proteins, which is critical in understanding allergic contact dermatitis mechanisms (Lepoittevin & Karlberg, 1994).
Enzymatic Catalysis
The enzymatic desymmetric reduction of 1,3-cyclohexanediones to synthesize chiral 3-hydroxycyclohexane-1-ones demonstrates the application of enzymes in organic synthesis. This research is significant for the production of enantiomerically pure compounds used in various industries (Zhu et al., 2021).
Electrocatalytic Transformations
The study of electrochemically induced transformations of polybrominated 2-dibromomethyl-2-methylcyclohexan-1-one explores the field of electrocatalysis. This research provides insights into how electrochemical methods can be used to transform organic compounds (Moiseeva, Gavrilova, Krutko, & Beloglazkina, 2019).
Palladium-Catalyzed Cyclization
The palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones demonstrates the application of palladium catalysts in the synthesis of cyclohexanone and cycloheptenone derivatives. This research contributes to the development of new synthetic methodologies in organic chemistry (Goddard et al., 1995).
Electrocatalytic Reduction
Electrochemical reduction studies, such as those on 2-Methylcyclohexane-1, 3-Dione, offer insights into the optimal conditions for the reduction of similar compounds and highlight the potential of electrocatalysis in organic synthesis (Sharma, Wadhvani, Sharma, & Verma, 2014).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-hydroxy-2-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(9)5-3-2-4-6(7)8/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMTLCQCHBROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496220 | |
Record name | 2-Hydroxy-2-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-78-6 | |
Record name | 2-Hydroxy-2-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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